Cas no 78214-33-2 (Ginsenoside Rh2)
Ginsenoside Rh2 Chemical and Physical Properties
Names and Identifiers
-
- Ginsenoside Rh2
- (3beta,12beta)-12,20-dihydroxydammar-24-en-3-yl beta-d-glucopyranoside
- dihydroxydammar-24-en-3-yl
- β-D-Glucopyranoside, (3β,12β)-12,20-
- R-form-Ginsenoside Rh2
- 12β,20-Dihydroxy-5α-dammar-24-en-3β-yl β-D-glucopyranoside
- 3β-(β-D-Glucopyranosyloxy)dammara-24-ene-12β,20-diol
- 20(S)-Ginsenoside Rh2
- 20-(S)-GinsenosideRh2
- GINSENOSIDE Rh2 (S-FORM)(AS) PrintBack
- (3β,12β)-12,20-Dihydroxydammar-24-en-3-yl-β-D-glucopyranoside
- 20(S)-Rh2
- ginenoside Rh2
- Ginsenoside-Rh2
- 20(S)-Ginsenoside-Rh2
- 2-[[(8R,10R,14R)-12-Hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5
- (20S)-ginsenoside Rh2
- 3-O-.BETA.-D-GLUCOPYRANOSYL-20(S)-PROTOPANAXADIOL
- s9023
- Ginsenoside Rh2; 20(s)-Ginsenoside Rh2
- C22128
- (S)-(3b,12b)-12,20-Dihydroxydammar-24-en-3-yl beta-D-glucopyranoside
- BDBM50023457
- 0JU44A5KWG
- CS-3835
- 78214-33-2
- MFCD00800712
- AC-33940
- Q27146703
- 20S-protopanaxdiol-3-O-beta-D- glucopyranoside
- GinsenosideRh2
- CCG-270259
- Q-100827
- 20S-GinsenosideRh2
- 3beta-(beta-D-glucopyranosyloxy)dammar-24-ene-3beta,20beta-diol
- 20(S)-Ginsenoside
- GINSENOSIDE 20-RH2
- 67400-17-3
- .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,12.BETA.)-12,20-DIHYDROXYDAMMAR-24-EN-3-YL
- beta-D-Glucopyranoside, (3beta,12beta)-12,20-dihydroxydammar-24-en-3-yl
- UNII-0JU44A5KWG
- CHEMBL1783834
- DTXSID70999457
- (20R)Ginsenoside Rh2
- CHEBI:77147
- SCHEMBL24209709
- Ginsenoside Rh2, analytical standard
- AKOS037514675
- 112246-15-8
- (20R)-Ginsenoside Rh2
- GINSENOSIDE RH2(S)
- 20S-Ginsenoside Rh2
- CCG-270261
- (2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- HY-N0605
- s9036
- 1ST156862
- 20(S)- Ginsenoside Rh2
- CHEBI:172776
- 2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 3-O-(c)micro-D-Glucopyranoside pound>>(R)Ginsenoside-Rh2 pound>>20(R)-Ginsenoside
- 20(R)-Ginsenoside Rh2
- LS-15384
- SY105541
- 20(S)-Ginsenoside Rh2; 20(S)-Rh2; Ginsenoside-Rh2
- A839365
- MFCD22200425
- BCP23574
- 2-(hydroxymethyl)-6-[[4,4,8,10,14-pentamethyl-17-(6-methyl-2-oxidanyl-hept-5-en-2-yl)-12-oxidanyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol
- (2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- BCP10285
- Ginsenoside Rh2 (S-FORM)
-
- MDL: MFCD00800712
- Inchi: 1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1
- InChI Key: CKUVNOCSBYYHIS-IRFFNABBSA-N
- SMILES: O[C@@H]1C[C@@H]2[C@@]3(C)CC[C@@H](C(C)(C)[C@@H]3CC[C@@]2(C)[C@]2(C)CC[C@H]([C@](C)(CC/C=C(\C)/C)O)[C@H]21)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O
Computed Properties
- Exact Mass: 622.44400
- Monoisotopic Mass: 622.44446893 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 44
- Rotatable Bond Count: 7
- Complexity: 1070
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 140
- Molecular Weight: 622.9
Experimental Properties
- Color/Form: Powder
- Density: 1.1900
- Melting Point: 139-144 °C
- Boiling Point: 726.4±60.0 °C at 760 mmHg
- Flash Point: 393.1±32.9 °C
- Refractive Index: 1.571
- Solubility: In vitro: DMSO solubility ≥ 300 mg/ml (481.64 mm) * "≥" means soluble, but saturation unknown
- PSA: 139.84000
- LogP: 4.32480
- Solubility: 。
- Vapor Pressure: 0.0 ± 5.4 mmHg at 25 ° C
Ginsenoside Rh2 Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S26; S36/37/39
- RTECS:LZ5776539
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R36/37/38
Ginsenoside Rh2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | G107678-20mg |
Ginsenoside Rh2 |
78214-33-2 | ,>98% | 20mg |
¥551.90 | 2023-09-02 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0241-20mg |
Ginsenoside Rh2 |
78214-33-2 | HPLC≥98% | 20mg |
¥590元 | 2023-09-15 | |
| ChemFaces | CFN99971-20mg |
20(S)-Ginsenoside Rh2 |
78214-33-2 | >=98% | 20mg |
$80 | 2021-07-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016949-20mg |
Ginsenoside Rh2 |
78214-33-2 | 20mg |
¥497 | 2024-05-21 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21062-10mg |
Ginsenoside Rh2 |
78214-33-2 | ,HPLC≥98% | 10mg |
¥260.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21062-20mg |
Ginsenoside Rh2 |
78214-33-2 | ,HPLC≥98% | 20mg |
¥400.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21062-100mg |
Ginsenoside Rh2 |
78214-33-2 | ,HPLC≥98% | 100mg |
¥1200.00 | 2021-09-02 | |
| ChemScence | CS-3835-5mg |
Ginsenoside Rh2 |
78214-33-2 | ≥98.0% | 5mg |
$66.0 | 2022-04-26 | |
| ChemScence | CS-3835-10mg |
Ginsenoside Rh2 |
78214-33-2 | ≥98.0% | 10mg |
$99.0 | 2022-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89683-10MG |
Ginsenoside Rh2 |
78214-33-2 | 10mg |
¥6002.39 | 2025-01-16 |
Ginsenoside Rh2 Suppliers
Ginsenoside Rh2 Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Triterpene glycosides
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Terpene glycosides Triterpene glycosides
- Triterpenoids
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
Additional information on Ginsenoside Rh2
Professional Introduction to Compound with CAS No. 78214-33-2 and Product Name: Ginsenoside Rh2
Ginsenoside Rh2, a naturally occurring saponin derivative, is a compound of significant interest in the field of pharmaceutical chemistry and traditional medicine. With a Chemical Abstracts Service (CAS) number of 78214-33-2, this compound has garnered considerable attention due to its unique biological properties and potential therapeutic applications. This introduction delves into the chemical structure, pharmacological effects, and recent research advancements associated with Ginsenoside Rh2, highlighting its relevance in modern medicinal chemistry.
The molecular structure of Ginsenoside Rh2 is characterized by its complex triterpenoid backbone, which is further modified by various functional groups including hydroxyl and glycosidic moieties. This intricate structure contributes to its diverse biological activities, making it a subject of extensive study in natural product chemistry. The compound belongs to the panaxosides group of ginsenosides, which are primarily extracted from the roots of Panax species, particularly Panax ginseng. The specific configuration and stereochemistry of Ginsenoside Rh2 play a crucial role in determining its pharmacological profile, which includes anti-cancer, immunomodulatory, and anti-inflammatory effects.
Recent studies have elucidated the mechanisms through which Ginsenoside Rh2 exerts its therapeutic effects. One of the most notable findings is its ability to induce apoptosis in various cancer cell lines. This process involves the activation of intrinsic and extrinsic apoptotic pathways, leading to caspase-dependent and caspase-independent cell death. The compound has been shown to specifically target malignant cells while sparing healthy tissues, making it a promising candidate for developing targeted cancer therapies. Additionally, Ginsenoside Rh2 has demonstrated significant anti-inflammatory properties by modulating cytokine production and inhibiting key pro-inflammatory signaling pathways such as NF-κB and MAPK.
The pharmacokinetic profile of Ginsenoside Rh2 is another area of active research. Due to its large molecular size and complex structure, the compound exhibits limited oral bioavailability. However, recent advancements in drug delivery systems have shown promise in enhancing its absorption and distribution within the body. Nanoparticle-based formulations and lipid-based carriers have been explored to improve the solubility and stability of Ginsenoside Rh2, thereby increasing its therapeutic efficacy. These innovations are particularly relevant in clinical settings where optimal drug delivery is critical for achieving desired therapeutic outcomes.
In clinical trials, Ginsenoside Rh2 has been investigated for its potential role in treating various types of cancer, including breast, prostate, and lung cancer. Preliminary results suggest that when combined with conventional chemotherapy regimens, Ginsenoside Rh2 can enhance tumor regression rates while reducing side effects associated with standard treatments. The compound's ability to sensitize cancer cells to chemotherapeutic agents has opened new avenues for combination therapy approaches. Furthermore, its immunomodulatory effects have led to investigations into its use as an adjuvant therapy for boosting immune responses against malignant cells.
The biosynthetic pathway of Ginsenoside Rh2 has also been a focus of interest among researchers aiming to optimize its production through metabolic engineering. Genetically modified plants or microbial fermentation systems have been explored as potential sources for large-scale production of this compound. By understanding the enzymatic steps involved in its biosynthesis, scientists hope to develop more efficient methods for synthesizing Ginsenoside Rh2 without compromising its structural integrity or biological activity. Such efforts could significantly reduce production costs and make the compound more accessible for therapeutic use.
Future research directions for Ginsenoside Rh2 include exploring its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that the compound may protect against neuronal damage by inhibiting oxidative stress and promoting neurogenesis. Additionally, investigations into its anti-diabetic properties are underway, with early findings indicating that Ginsenoside Rh2 can improve insulin sensitivity and glucose metabolism. These findings underscore the broad therapeutic potential of this natural product.
The regulatory landscape surrounding the use of Ginsenoside Rh2 is evolving as more clinical data becomes available. Regulatory agencies are increasingly recognizing the value of traditional herbal compounds like ginsenosides when used under proper medical supervision. Quality control standards are being established to ensure consistency in product quality across different manufacturers. As evidence mounts supporting the safety and efficacy of Ginsenoside Rh2, it is expected that regulatory approvals will be obtained for additional therapeutic indications.
In conclusion,Ginsenoside Rh2, identified by CAS No. 78214-33-2, represents a significant advancement in natural product-based medicine. Its unique chemical structure and diverse biological activities make it a valuable candidate for treating various diseases, particularly cancer. Ongoing research efforts are focused on optimizing its pharmacokinetic properties, exploring new therapeutic applications, and developing sustainable production methods. As scientific understanding continues to grow,Ginsenoside Rh2 is poised to play an increasingly important role in modern healthcare.